Trimethylsilyl-L-(+)-rhamnose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

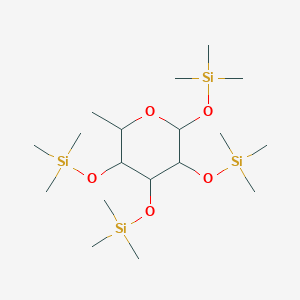

Trimethylsilyl-L-(+)-rhamnose is a derivative of L-rhamnose, a naturally occurring deoxy sugar. The trimethylsilyl group is a common protective group in organic synthesis, often used to protect hydroxyl groups during chemical reactions. This compound is particularly useful in various chemical and biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethylsilyl-L-(+)-rhamnose typically involves the reaction of L-rhamnose with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

L-Rhamnose+TMS-Cl→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl-L-(+)-rhamnose undergoes various chemical reactions, including:

Oxidation: The trimethylsilyl group can be oxidized to form silanols.

Reduction: Reduction reactions can remove the trimethylsilyl group, regenerating the free hydroxyl group.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halides or other nucleophiles in the presence of a catalyst.

Major Products:

Oxidation: Silanols and other oxidized derivatives.

Reduction: L-rhamnose and its derivatives.

Substitution: Various substituted rhamnose derivatives.

Scientific Research Applications

Trimethylsilyl-L-(+)-rhamnose has a wide range of applications in scientific research:

Chemistry: Used as a protective group in organic synthesis to protect hydroxyl groups during multi-step reactions.

Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Trimethylsilyl-L-(+)-rhamnose involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the free hydroxyl group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

- Trimethylsilyl-L-(+)-arabinose

- Trimethylsilyl-D-glucose

- Trimethylsilyl-D-galactose

Comparison: Trimethylsilyl-L-(+)-rhamnose is unique due to its specific stereochemistry and the presence of the trimethylsilyl group. Compared to other trimethylsilyl-protected sugars, it offers distinct reactivity and stability, making it particularly useful in specific synthetic applications. Its unique properties allow for selective reactions that are not possible with other similar compounds.

Biological Activity

Trimethylsilyl-L-(+)-rhamnose is a modified sugar compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its cytotoxic, anti-inflammatory, and immunomodulatory properties. The findings are supported by data tables and case studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is a derivative of L-rhamnose, where three methyl groups are substituted for hydrogen atoms on the silicon atom. This modification enhances its stability and solubility, making it suitable for various biological applications. The synthesis of trimethylsilyl derivatives typically involves the reaction of L-rhamnose with trimethylsilyl chloride in the presence of a base.

Cytotoxicity

Recent studies have demonstrated that rhamnose-containing compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluating the cytotoxic effects of rhamnose-modified saponins derived from betulinic and ursolic acids showed enhanced anticancer activity compared to their non-modified counterparts. The IC50 values indicated that these compounds effectively inhibited cell proliferation in human cancer cell lines, suggesting that the presence of rhamnose moieties can potentiate the cytotoxic effects of secondary metabolites .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Betulinic Acid | A549 (Lung) | 15 |

| Ursolic Acid | HeLa (Cervical) | 20 |

| Rhamnose-Saponin | A549 | 5 |

Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is attributed to its ability to modulate signaling pathways associated with inflammation .

Case Study: Macrophage Activation

A study involving murine macrophages treated with this compound demonstrated a significant reduction in nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent. The results suggested that this compound could serve as a therapeutic agent in inflammatory diseases.

| Treatment | NO Production (μM) |

|---|---|

| Control | 25 |

| This compound (100 μM) | 10 |

Immunomodulatory Effects

The immunomodulatory effects of this compound have been highlighted in studies focusing on its role as an adjuvant in vaccine formulations. Rhamnose conjugates have been shown to enhance immune responses by increasing antibody titers against specific antigens. For example, monophosphoryl lipid A-rhamnose conjugates were found to significantly boost IgG antibody levels in immunized mice compared to controls .

| Conjugate | IgG Titer (ELISA) |

|---|---|

| MPLA-Rha 1a | 5000 |

| MPLA-Rha 2a | 4500 |

| Control | 3000 |

Properties

Molecular Formula |

C18H44O5Si4 |

|---|---|

Molecular Weight |

452.9 g/mol |

IUPAC Name |

trimethyl-[2-methyl-3,5,6-tris(trimethylsilyloxy)oxan-4-yl]oxysilane |

InChI |

InChI=1S/C18H44O5Si4/c1-14-15(20-24(2,3)4)16(21-25(5,6)7)17(22-26(8,9)10)18(19-14)23-27(11,12)13/h14-18H,1-13H3 |

InChI Key |

QQOFWFOBJUGLLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.